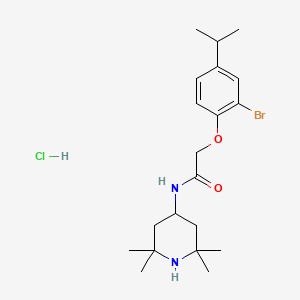
2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0134992 hydrochloride, also known as 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide hydrochloride, is a potent and selective modulator of the inward rectifier potassium channel Kir4.1 (KCNJ10). This compound is known for its ability to induce diuresis, natriuresis, and kaliuresis in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU0134992 hydrochloride involves the reaction of 2-bromo-4-isopropylphenol with 2,2,6,6-tetramethylpiperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with chloroacetyl chloride to yield the final product, VU0134992 hydrochloride .
Industrial Production Methods: Industrial production methods for VU0134992 hydrochloride are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: VU0134992 hydrochloride primarily undergoes substitution reactions due to the presence of the bromine atom and the phenoxy group. It can also participate in reactions involving the acetamide group .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of VU0134992 hydrochloride include bases such as sodium hydroxide or potassium carbonate, chloroacetyl chloride, and various solvents like dimethyl sulfoxide (DMSO) and dichloromethane .
Major Products Formed: The major product formed from the synthesis of VU0134992 hydrochloride is the hydrochloride salt of the compound, which is typically obtained in a white to beige powder form .
Scientific Research Applications
VU0134992 hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a selective blocker of the Kir4.1 potassium channel, making it valuable for studying the physiological and pathological roles of this channel in various tissues . Additionally, it has been used in research related to renal function, as it induces diuresis, natriuresis, and kaliuresis in animal models .
Mechanism of Action
VU0134992 hydrochloride exerts its effects by selectively blocking the Kir4.1 potassium channel. This channel is involved in maintaining the resting membrane potential and regulating potassium ion transport in various tissues. By blocking this channel, VU0134992 hydrochloride disrupts potassium ion homeostasis, leading to increased excretion of sodium and potassium ions in the urine .
Comparison with Similar Compounds
Similar Compounds:
- VU0405601
- Procarbazine hydrochloride
- L-742001 hydrochloride
Uniqueness: VU0134992 hydrochloride is unique due to its high selectivity for the Kir4.1 potassium channel over other potassium channels. This selectivity makes it a valuable tool for studying the specific functions of Kir4.1 in various physiological and pathological processes .
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31BrN2O2.ClH/c1-13(2)14-7-8-17(16(21)9-14)25-12-18(24)22-15-10-19(3,4)23-20(5,6)11-15;/h7-9,13,15,23H,10-12H2,1-6H3,(H,22,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKQUPCNSXWIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B2740370.png)
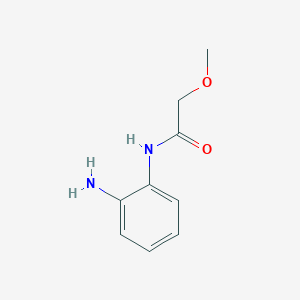
![N-[(3-chlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2740375.png)
![8-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740378.png)
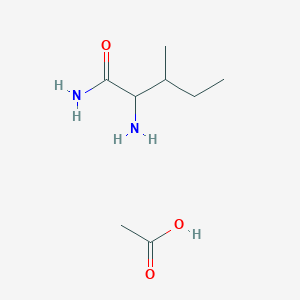
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2740381.png)
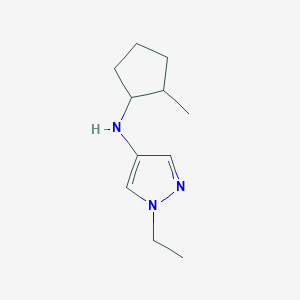

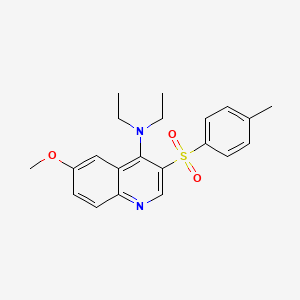
![3-methyl-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2740386.png)

![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2740389.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(5-ethyl-1,3-thiazol-2-yl)urea](/img/structure/B2740392.png)
